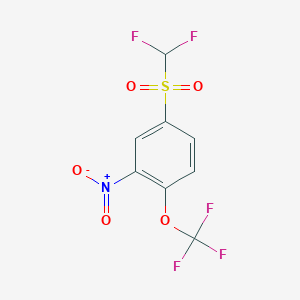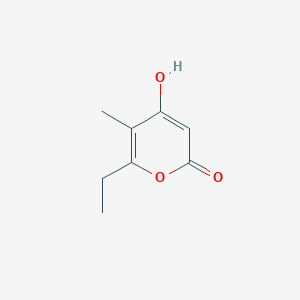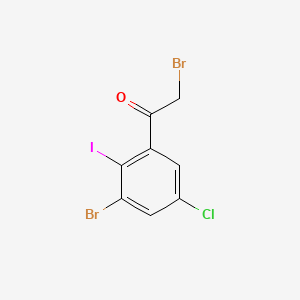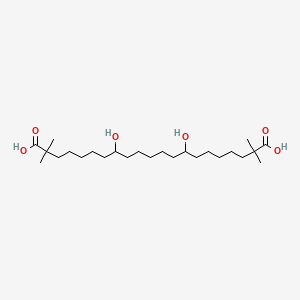
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid is a chemical compound with the molecular formula C25H48O6 and a molecular weight of 444.64 g/mol. This compound is used in the preparation of salt forms of bempedoic acids, which are useful in the treatment of diseases.
Vorbereitungsmethoden
The synthesis of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves several steps:
Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.
Hydrolysis and Acidification: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes hydrolysis, acidification, and decarboxylation to form 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.
Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.
Analyse Chemischer Reaktionen
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the preparation of bempedoic acids, which have therapeutic applications in treating diseases.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid involves its interaction with specific molecular targets and pathways. In the case of its use in bempedoic acids, the compound inhibits the enzyme adenosine triphosphate-citrate lyase, which plays a role in cholesterol synthesis. This inhibition leads to a reduction in cholesterol levels, making it useful in the treatment of hypercholesterolemia.
Vergleich Mit ähnlichen Verbindungen
8,14-Dihydroxy-2,2,20,20-tetramethyl-heneicosanedioic Acid can be compared with other similar compounds such as:
Bempedoic Acid: Both compounds are used in the treatment of hypercholesterolemia, but this compound is a precursor in the synthesis of bempedoic acid.
Heneicosanedioic Acid: This compound shares a similar structure but lacks the hydroxyl groups present in this compound
The uniqueness of this compound lies in its specific functional groups and its role in the synthesis of therapeutically important compounds.
Eigenschaften
CAS-Nummer |
2570179-40-5 |
|---|---|
Molekularformel |
C25H48O6 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
8,14-dihydroxy-2,2,20,20-tetramethylhenicosanedioic acid |
InChI |
InChI=1S/C25H48O6/c1-24(2,22(28)29)18-12-6-10-16-20(26)14-8-5-9-15-21(27)17-11-7-13-19-25(3,4)23(30)31/h20-21,26-27H,5-19H2,1-4H3,(H,28,29)(H,30,31) |
InChI-Schlüssel |
CZWCJKCSYCVMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCC(CCCCCC(CCCCCC(C)(C)C(=O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



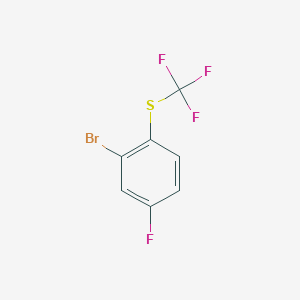
![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
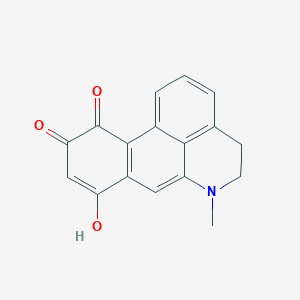
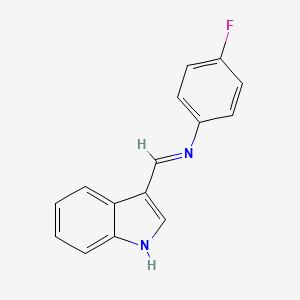
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
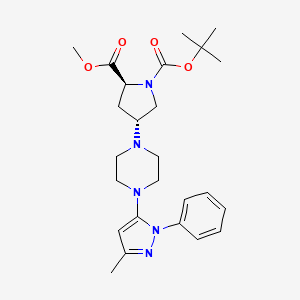


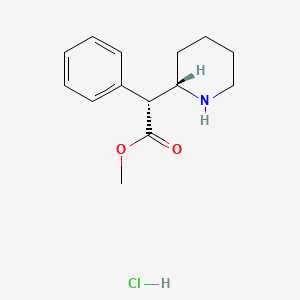
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
